Zomepirac sodium salt is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Developed by McNeil Pharmaceutical, it was introduced to the market in 1980 under the brand name Zomax. Although it gained popularity for its effectiveness in managing pain, it was withdrawn from the market in 1983 due to serious adverse reactions, including anaphylaxis in a subset of patients. Zomepirac sodium salt is classified as a pyrrole-acetic acid derivative and is noted for its unique chemical structure, which distinguishes it from other NSAIDs.
Zomepirac sodium salt is derived from the compound zomepirac, which is chemically identified as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid dihydrate. The sodium salt form enhances its solubility and bioavailability when administered orally. As an NSAID, zomepirac sodium salt falls under the category of drugs that inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain signaling.
The synthesis of zomepirac involves several chemical steps:
This multi-step process allows for the precise construction of the zomepirac molecule while ensuring high purity and yield.
Zomepirac sodium salt has a molecular formula of and a molar mass of approximately 291.73 g/mol. The structure features a pyrrole ring substituted with a chlorobenzoyl group, which is significant for its pharmacological activity. The unique arrangement allows for effective binding to cyclooxygenase enzymes.
The chemical structure can be represented in various formats:
CC(C(=O)O)C1=CC(=C(N(C)C)C=C1Cl)C(=O)O
InChI=1S/C15H14ClNNaO3/c1-9(2)14(17)12-10(18)7-8(16)6-11(12)15(19)20/h6-7H,1-5H3,(H,19)(H,20)/t14-/m0/s1
Zomepirac sodium salt primarily acts through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. The reaction can be summarized as follows:
By blocking this pathway, zomepirac effectively reduces inflammation and alleviates pain.
Zomepirac sodium salt functions as a prostaglandin synthetase inhibitor. It interferes with the cyclooxygenase pathway by binding to the active site of the enzyme, thus preventing the synthesis of pro-inflammatory prostaglandins. This mechanism accounts for its analgesic and anti-inflammatory effects.
Clinical studies have demonstrated that zomepirac provides analgesia comparable to morphine for postoperative pain management without causing addiction or tolerance issues typically associated with opioid medications .
Relevant data indicates that gastrointestinal reactions are common side effects associated with its use .
Zomepirac sodium salt has been primarily used in clinical settings for managing mild to severe pain conditions. It was shown to be more effective than aspirin or codeine alone and comparable to opioid combinations without the risks of addiction or tolerance . Despite its withdrawal from the market due to safety concerns, it remains a subject of interest in pharmacological studies focusing on non-addictive analgesics.
Zomepirac sodium (chemical name: sodium 2-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]acetate dihydrate) emerged from targeted molecular modifications of pyrrole-acetic acid derivatives in the 1970s. Developed by McNeil Pharmaceutical, its synthesis followed a modified Hantzsch pyrrole synthesis pathway:1. Synthetic Route:- Condensation of diethyl 1,3-acetonedicarboxylate with chloroacetone and aqueous methylamine- Saponification and decarboxylation to form ethyl 1,4-dimethylpyrrole-2-acetate- Acylation with N,N-dimethyl-p-chlorobenzamide- Final saponification yielding zomepirac [1] [3]2. Structural Innovation:- Featured a pyrrole ring instead of the benzene core typical of NSAIDs- Shared critical structural motifs with tolmetin (both pyrrole-acetic acid derivatives)- Key modifications:- 4-Chlorobenzoyl group at C5- Methyl group at N1 and C4- Acetic acid chain at C2 [1] [4]3. Pharmacological Rationale:- Designed to enhance prostaglandin synthetase inhibition- Optimized for oral bioavailability and analgesic potency [3] [8]
Table 1: Structural Comparison of Zomepirac and Tolmetin
Feature | Zomepirac | Tolmetin |
---|---|---|
Core Structure | 1,4-Dimethylpyrrole | 1-Methylpyrrole |
C5 Substituent | 4-Chlorobenzoyl | p-Methylbenzoyl |
C2 Chain | -CH₂COOH | -CH₂COOH |
Molecular Formula | C₁₅H₁₄ClNO₃ | C₁₅H₁₄NO₃ |
Zomepirac sodium (brand name Zomax) received FDA approval in October 1980 following clinical trials demonstrating superior efficacy:1. Clinical Validation:- 11 randomized trials (n=2,300+) showing equivalence to intramuscular morphine for postoperative pain- Outperformed aspirin and single-agent codeine in dental and orthopedic pain models- Lacked opioid-like tolerance or dependence liabilities [1] [3] [6]2. Market Position:- Positioned as a "non-addicting analgesic" for mild-to-severe pain- Captured 11% of analgesic prescriptions among targeted physicians by 1982- Prescribed for cancer, musculoskeletal, and perioperative pain [2] [6]3. Commercial Footprint:- Marketed in 20+ countries including the US, Canada, and UK- Annual prescriptions estimated >10 million by 1982 [1] [9]
Table 2: Clinical Efficacy Profile from Pre-Market Studies
Comparator | Clinical Context | Outcome (vs. Zomepirac) | Study Reference |
---|---|---|---|
Aspirin (650mg) | Dental pain | 2× greater pain relief | Mehlisch et al. 1980 |
Codeine (60mg) | Postoperative pain | Equivalent analgesia | Baird & Turek 1980 |
APC + Codeine | Oral surgery | Superior peak effect | Mehlisch & Joy 1981 |
Morphine (8-10mg IM) | Cancer-related pain | Equivalent at 100mg oral dose | Wallenstein et al. 1980 |
Serious safety signals emerged within two years of commercialization:1. Anaphylaxis Signal Detection:- Initial FDA reports (1980-1982): 350+ hypersensitivity reactions- Confirmed fatalities: 5 deaths from bronchospasm/cardiovascular collapse- Incidence: 1 in 2,300 prescriptions (vs. 1 in 50,000 for other NSAIDs) [1] [6] [9]2. Regulatory Response Timeline:- April 1982: FDA-mandated label update warning of anaphylaxis risk- January 1983: UK Committee on Safety of Medicines issues toxicity alert- March 4, 1983: Worldwide voluntary withdrawal by McNeil Pharmaceutical [1] [6]3. Mechanistic Understanding:- UGT-mediated metabolism to reactive acyl glucuronide metabolite- Irreversible covalent binding to plasma albumin → haptenization → IgE-mediated anaphylaxis- No preclinical models predicted this immunogenic pathway [1] [3] [9]4. Prescribing Impact Analysis:- New Jersey Medicaid study (n=568 physicians) revealed:- 8.1% decrease in non-zomepirac NSAID use during Zomax availability- Post-withdrawal: 6.8% increase in other NSAIDs + 2.7% increase in barbiturate-containing analgesics- Substitution raised concerns about habituation risks [2]
Table 3: Post-Withdrawal Prescribing Shifts Among High-Prescribers
Analgesic Class | Change in Prescribing Rate | Clinical Implications |
---|---|---|
Other NSAIDs | +6.8% (P<0.001) | Increased GI/renal risks |
Propoxyphene | +2.1% (P<0.05) | Opioid dependence potential |
Barbiturate Combinations | +2.7% (P<0.001) | Sedation/overdose concerns |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8